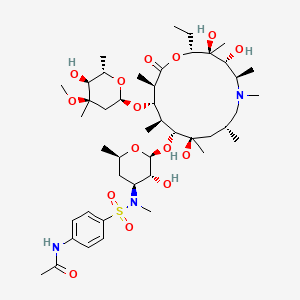

3'-N-((4-(乙酰氨基)苯基)磺酰基)-3'-N-去甲基阿奇霉素

描述

3'-N-((4-(Acetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin, commonly referred to as Aza-C, is a semi-synthetic derivative of the macrolide antibiotic azithromycin. Aza-C is a prodrug of azithromycin, meaning that it is converted to its active form, azithromycin, in the body. Aza-C is a potent inhibitor of bacterial protein synthesis, and has been found to have a broad spectrum of antibacterial activity, including activity against Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. Aza-C has been used in both clinical and laboratory settings, and has been studied extensively in scientific research.

科学研究应用

Analytical Method Development

Azithromycin Impurity H is used in the development of analytical methods. It serves as a reference standard to ensure the accuracy and reliability of analytical procedures, particularly in high-performance liquid chromatography (HPLC) for identifying and quantifying impurities in azithromycin formulations .

Pharmaceutical Testing

It is also employed in pharmaceutical testing as a reference standard. Laboratories use it to compare against samples of azithromycin to detect the presence and concentration of impurities .

作用机制

Azithromycin Impurity H, also known as 3’-N-((4-(Acetylamino)phenyl)sulfonyl)-3’-N-demethylazithromycin, GY11I2897O, or UNII-GY11I2897O, is an impurity found in Azithromycin . Here is a detailed analysis of its mechanism of action:

Target of Action

The primary target of Azithromycin Impurity H is the 70S ribosome of bacteria, specifically the 50S subunit . The 70S ribosome is a component of the bacterial protein synthesis machinery, playing a crucial role in the formation of proteins.

Mode of Action

Azithromycin Impurity H inhibits bacterial growth by binding to the 70S ribosome , specifically the 50S subunit . This binding prevents peptide bond formation and translocation during protein synthesis . As a result, the bacteria are unable to synthesize proteins, which are essential for their growth and survival.

Biochemical Pathways

The action of Azithromycin Impurity H affects the protein synthesis pathway in bacteria . By binding to the 50S subunit of the 70S ribosome, it prevents the formation of peptide bonds, a critical step in the protein synthesis pathway. This disruption leads to the inhibition of bacterial growth.

Pharmacokinetics

It’s known that the parent compound, azithromycin, has a high degree of tissue penetration and a long half-life

Result of Action

The primary result of the action of Azithromycin Impurity H is the inhibition of bacterial growth . By preventing protein synthesis, the bacteria are unable to grow and multiply, leading to a reduction in the bacterial population.

属性

IUPAC Name |

N-[4-[[(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H77N3O15S/c1-15-34-45(11,55)38(51)28(6)47(12)23-24(2)21-43(9,54)40(26(4)37(27(5)41(53)61-34)62-35-22-44(10,58-14)39(52)29(7)60-35)63-42-36(50)33(20-25(3)59-42)48(13)64(56,57)32-18-16-31(17-19-32)46-30(8)49/h16-19,24-29,33-40,42,50-52,54-55H,15,20-23H2,1-14H3,(H,46,49)/t24-,25-,26+,27-,28-,29+,33+,34-,35+,36-,37+,38-,39+,40-,42+,43-,44-,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWVLGKGQGGAID-SYARVETMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H77N3O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210127 | |

| Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

932.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

612069-30-4 | |

| Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-N-((4-(ACcetylamino)phenyl)sulfonyl)-3'-N-demethylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-N-((4-(ACETYLAMINO)PHENYL)SULFONYL)-3'-N-DEMETHYLAZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY11I2897O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B601165.png)